

Technical Characterization Guide: Fmoc-L-Phg(4-Cl)-OH

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Compound of Interest

Compound Name: *Fmoc-L-phg(4-CL)-OH*

CAS No.: 1260590-28-0

Cat. No.: B3046572

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Executive Summary

Fmoc-L-Phg(4-Cl)-OH (Fmoc-4-chloro-L-phenylglycine) is a specialized non-proteinogenic amino acid used to introduce conformational rigidity and specific electronic properties into peptide backbones.^[1] Unlike Phenylalanine (Phe) derivatives, where the aromatic ring is separated from the backbone by a methylene spacer, the phenyl ring in Phenylglycine (Phg) is directly attached to the

-carbon. This structural feature severely restricts rotation (angle), making it a powerful tool for locking bioactive peptide conformations.

However, this direct attachment creates a unique challenge: the high acidity of the

-proton makes the residue exceptionally prone to racemization during solid-phase peptide synthesis (SPPS). This guide provides a comparative NMR characterization to distinguish this residue from its analogs and details protocols to monitor its stereochemical integrity.

Part 1: Comparative NMR Analysis

The NMR signature of **Fmoc-L-Phg(4-Cl)-OH** is distinct from both its unsubstituted parent (Fmoc-L-Phg-OH) and its homolog (Fmoc-L-Phe(4-Cl)-OH). The most critical diagnostic signals are the

-proton chemical shift and the aromatic splitting pattern.

Chemical Shift Comparison Table (DMSO-d₆)

Note: Values are approximate ranges based on inductive effects and literature standards for Fmoc-amino acids in DMSO-d₆.

Feature	Fmoc-L-Phg(4-Cl)-OH	Fmoc-L-Phg-OH (Parent)	Fmoc-L-Phe(4-Cl)-OH (Homolog)
-CH Shift	5.35 – 5.55 ppm (Doublet/Multiplet)	5.10 – 5.30 ppm	4.20 – 4.40 ppm
Side Chain	Direct Phenyl attachment	Direct Phenyl attachment	Methylene spacer (-CH ₂ ~3.0 ppm)
Aromatic Pattern	AA'BB' System (2 Doublets)	Multiplet (5H)	AA'BB' System (2 Doublets)
Electronic Effect	Inductive withdrawal (Cl) deshields -H	Standard Phenyl effect	Cl effect insulated by -CH ₂ -
Racemization Risk	High (Increased acidity)	Moderate-High	Low

Spectral Assignment: Fmoc-L-Phg(4-Cl)-OH

The 4-chloro substituent exerts an electron-withdrawing inductive effect (-I), shifting the -proton downfield relative to unsubstituted Phg.

- Amide NH (

8.1 – 8.4 ppm): Appears as a doublet (

Hz), typical for urethane-protected amino acids.

- Fmoc Aromatics (

7.3 – 7.9 ppm): The standard 8-proton set from the fluorenyl group.

- Overlap Alert: The pseudo-doublets of the fluorenyl group often overlap with the 4-Cl-phenyl signals. 2D COSY is recommended for precise assignment.

- 4-Cl-Phenyl Ring (

7.4 – 7.6 ppm): Distinctive AA'BB' pattern. Unlike the complex multiplet of unsubstituted Phg, this appears as two "roofed" doublets (integrating 2H each) due to the para-substitution symmetry.

- -CH (

5.35 – 5.55 ppm): Significantly downfield compared to proteinogenic amino acids. The direct attachment to the aromatic ring (anisotropy) and the electron-withdrawing chlorine atom combine to deshield this proton.

- Fmoc Aliphatics (

4.2 – 4.4 ppm): The CH₂ and CH of the Fmoc group appear as a multiplet system, distinct from the

-CH.

Part 2: Performance Insight – The Racemization Challenge

The primary "performance failure" mode for **Fmoc-L-Phg(4-Cl)-OH** is racemization during the coupling step.

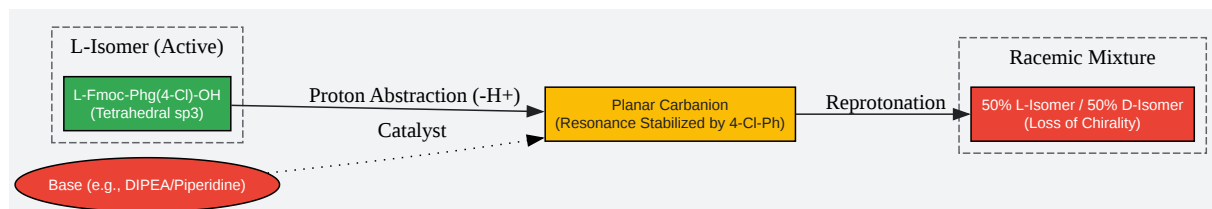
Mechanism of Failure

Because the aromatic ring is directly attached to the

-carbon, the

-proton is benzylic. The 4-chloro substituent further stabilizes the carbanion intermediate via inductive electron withdrawal, making the

-proton more acidic than in unsubstituted Phg.



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Figure 1: Base-catalyzed racemization pathway. The 4-Cl-phenyl group stabilizes the planar carbanion intermediate, accelerating stereochemical loss.

Mitigation Strategy

To preserve the chiral integrity of **Fmoc-L-Phg(4-Cl)-OH** during synthesis:

- Avoid Pre-activation: Do not mix the amino acid with base (DIPEA) before adding to the resin.
- Use Acidic/Neutral Coupling: Utilize DIC/Oxyma Pure protocols which maintain a lower pH compared to HBTU/DIPEA systems.
- Minimize Base Contact: Reduce Fmoc deprotection times (e.g., 2 x 3 min instead of 2 x 10 min).

Part 3: Experimental Protocols

Standard ¹H NMR Characterization

This protocol ensures high-resolution data for structural verification.

Reagents:

- Sample: 5–10 mg **Fmoc-L-Phg(4-Cl)-OH**.
- Solvent: 0.6 mL DMSO-d₆ (99.9% D). Note: CDCl₃ is often poor for Fmoc-amino acids due to solubility and aggregation.

Acquisition Parameters:

- Pulse Sequence: Standard 1H (zg30).
- Scans (NS): 16–32 (Sufficient for >5 mg).
- Relaxation Delay (D1): 1.0 s (Increase to 2.0 s if integration is critical).
- Temperature: 298 K (25°C).

Processing:

- Reference residual DMSO quintet to 2.50 ppm.
- Reference water peak (variable) typically appears ~3.3 ppm.

Racemization Detection (Marfey's Method Variant)

Since enantiomers have identical NMR spectra in achiral environments, you must convert them to diastereomers to quantify racemization using NMR.

- Derivatization: React a small aliquot of the hydrolyzed peptide/amino acid with a chiral derivatizing agent (e.g., FDAA or a chiral amine like (S)-(-)-1-Phenylethylamine).
- Analysis: The L-L and L-D diastereomers will exhibit distinct chemical shifts, particularly for the

-proton and the amide NH.
- Calculation: Integration of the split signals provides the enantiomeric excess (ee).

References

- NMR Chemical Shift Tables Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[2] Source: Organometallics / ACS Publications. URL:[[Link](#)] (Standard for solvent referencing).
- General Fmoc-Phg Characterization Title: Fmoc-Phg-OH Product Data.[3][4] Source: PubChem (NIH). URL:[[Link](#)]

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Sources

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